molecular formula C13H20N2O B7549339 N-(2-amino-2-ethylbutyl)benzamide

N-(2-amino-2-ethylbutyl)benzamide

Cat. No.: B7549339
M. Wt: 220.31 g/mol
InChI Key: PGFTZNCTFAFCOP-UHFFFAOYSA-N
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Description

N-(2-amino-2-ethylbutyl)benzamide is a benzamide derivative characterized by a branched alkylamine side chain at the 2-position of the benzamide group. For example, N-[(2S)-2-amino-3-methylbutyl]-4-methylbenzamide (CAS: 874618-93-6) shares a similar branched amine moiety and has a molecular formula of C₁₃H₂₀N₂O, molecular weight of 232.31 g/mol, and LogP of 2.1, indicating moderate hydrophobicity . Such compounds are typically synthesized via condensation reactions between benzoyl chloride derivatives and alkylamines, followed by purification using chromatography or crystallization.

Properties

IUPAC Name

N-(2-amino-2-ethylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-13(14,4-2)10-15-12(16)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFTZNCTFAFCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Analgesic Properties

N-(2-amino-2-ethylbutyl)benzamide and its derivatives have been investigated for their analgesic effects, showing promise as effective pain relievers. Research indicates that certain benzamide derivatives exhibit analgesic activity comparable to or greater than that of traditional opioids like morphine and methadone, but with a lower risk of addiction and physical dependence .

Key Findings:

  • Mechanism of Action: These compounds act on various pain pathways, making them suitable for treating different types of pain, including traumatic, cancer-related, and postoperative pain.
  • Pharmaceutical Formulations: Combinations of these compounds with pharmaceutical carriers have been developed for effective dosage forms .

Anticancer Activity

The compound has also been studied for its antitumor properties. This compound derivatives have shown effectiveness against various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Case Studies:

  • A series of this compound derivatives were synthesized and tested against mammary adenocarcinoma models in rats. The results indicated a dose-dependent inhibition of tumor growth, with some compounds achieving nearly complete tumor regression at higher doses .
  • In vitro studies demonstrated that specific derivatives exhibited cytotoxic activity against breast cancer cells (MDA-MB-231), outperforming standard treatments like cisplatin .

Antiparasitic Effects

Recent studies have highlighted the antiparasitic potential of this compound derivatives, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).

Research Insights:

  • One study identified highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides with an in vitro EC50 value as low as 0.001 μM against T. brucei. These compounds demonstrated excellent oral bioavailability and significant efficacy in murine models of infection .

Summary Table of Applications

ApplicationDescriptionKey Findings
Analgesic PropertiesPain relief comparable to opioids with lower addiction riskEffective for various pain types
Anticancer ActivityInhibition of tumor growth in various cancer modelsDose-dependent inhibition observed
Antiparasitic EffectsEffective against Trypanosoma brucei with potent derivativesLow EC50 values; good oral bioavailability

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group, 3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Metal-catalyzed C–H bond functionalization
N-(2-aminoethyl)-N-benzyloxyphenyl benzamide Benzyloxy-phenyl, aminoethyl chain C₂₂H₂₁N₂O₂ 357.42 Anti-trypanosomal activity (IC₅₀: <1 µM)
N-(thiazol-2-yl)-benzamide analogs Thiazole ring substitution Varies Varies Kinase inhibition, anticancer activity
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenethylamine side chain C₁₇H₁₉NO₃ 285.34 Synthetic intermediate, 80% yield, mp 90°C
N-(6-aminobenzo[d]thiazol-2-yl)benzamide Benzothiazole-amino group C₁₄H₁₁N₃OS 285.33 Corrosion inhibition (efficiency: >90%)
N-[2-(benzylamino)ethyl]benzamide Benzylamino-ethyl side chain C₁₆H₁₈N₂O 254.33 Antimicrobial screening (moderate activity)

Key Observations :

  • Branching and hydrophobicity: Compounds with branched alkylamines (e.g., N-[(2S)-2-amino-3-methylbutyl]-4-methylbenzamide) exhibit higher LogP values, suggesting enhanced membrane permeability .
  • Directing groups : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates coordination in catalytic reactions .
  • Bioactivity : Substituents like benzyloxy-phenyl (anti-parasitic) or benzothiazole (corrosion inhibition) dictate functional roles .

Physicochemical and Spectroscopic Characterization

  • NMR and IR : Key tools for confirming amide bond formation (e.g., carbonyl stretch at ~1650 cm⁻¹ in IR) and side-chain substituents (e.g., 1H NMR signals for aromatic protons at δ 7.2–8.0 ppm) .
  • X-ray crystallography : Used to resolve structures of analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, confirming spatial arrangement of directing groups .

Preparation Methods

Acid Chloride-Mediated Coupling

The most common method involves reacting benzoyl chloride with the target amine. For example, in the synthesis of N-(2'-aminophenyl)-benzamide derivatives, 4-acetylamino benzoic acid was treated with oxalyl chloride to form the corresponding acid chloride, which subsequently reacted with o-nitroaniline in anhydrous ethyl acetate. Adapting this protocol:

  • Benzoyl chloride synthesis :
    BenzamideSOCl2Benzoyl chloride\text{Benzamide} \xrightarrow{\text{SOCl}_2} \text{Benzoyl chloride}

  • Amine coupling :
    Benzoyl chloride+2-Amino-2-ethylbutylamineBaseThis compound\text{Benzoyl chloride} + \text{2-Amino-2-ethylbutylamine} \xrightarrow{\text{Base}} \text{this compound}

Key Parameters :

  • Solvent : Anhydrous ethyl acetate or tetrahydrofuran (THF).

  • Base : Pyridine or triethylamine to neutralize HCl byproducts.

  • Yield : 20–30% after purification.

Optimized Coupling Methods

Direct Aminolysis of Activated Esters

A one-pot method inspired by the synthesis of 2-amino-N,3-dimethylbenzamides involves:

  • Activation : Treat benzoic acid with bis(trichloromethyl) carbonate to form a reactive mixed anhydride.

  • Aminolysis : React with 2-amino-2-ethylbutylamine in aqueous or polar aprotic solvents.

Conditions :

  • Temperature : 0–5°C during activation, room temperature for coupling.

  • Solvent : Dioxane or dimethylformamide (DMF).

  • Yield : ~56%.

Palladium-Catalyzed Hydrogenation

For nitro intermediates (e.g., N-(2-nitro-2-ethylbutyl)benzamide), hydrogenation with Pd/C in ethanol or THF at 80°C for 6 hours reduces the nitro group to amine.

Example Protocol :

  • Nitro precursor synthesis :
    Benzoyl chloride+2-Nitro-2-ethylbutylamineN-(2-Nitro-2-ethylbutyl)benzamide\text{Benzoyl chloride} + \text{2-Nitro-2-ethylbutylamine} \rightarrow \text{N-(2-Nitro-2-ethylbutyl)benzamide}

  • Hydrogenation :
    N-(2-Nitro-2-ethylbutyl)benzamideH2/Pd-CThis compound\text{N-(2-Nitro-2-ethylbutyl)benzamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{this compound}

Yield : 56–88%.

Purification and Characterization

Recrystallization

Crystallization from ethanol or ethyl acetate/n-hexane mixtures (1:5–1:1 v/v) enhances purity. Melting points for analogous benzamides range from 128–247°C.

Chromatographic Methods

Silica gel chromatography with methylene chloride/methanol (9:1 v/v) effectively separates byproducts.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Acid chloride couplingHigh reactivity, short reaction timeRequires anhydrous conditions20–30
Reductive aminationAvoids nitro intermediatesLow yields due to steric hindrance40–50
Hydrogenation of nitroHigh selectivityMulti-step synthesis56–88

Scalability and Industrial Relevance

Large-scale production faces challenges:

  • Cost : Palladium catalysts and anhydrous solvents increase expenses.

  • Safety : Oxalyl chloride and hydrogen gas require specialized handling.

  • Regulatory : Compliance with Good Manufacturing Practices (GMP) for pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for N-(2-amino-2-ethylbutyl)benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of this compound derivatives typically involves coupling a benzoyl chloride with a primary or secondary amine. Key steps include:
  • Amide bond formation : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid (if starting from a carboxylic acid) .
  • Protection of amine groups : Employ tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions during synthesis. Deprotection is achieved using HCl/dioxane .
  • Solvent and temperature optimization : Reactions are often conducted in dichloromethane or chloroform at controlled temperatures (e.g., 4°C to room temperature) to minimize side products .
  • Purification : Column chromatography or recrystallization ensures high purity. Yield improvements focus on stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine) and inert atmospheres to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the amide bond formation and substitution patterns. For example, amide protons typically resonate at δ 7.5–8.5 ppm, while ethylbutyl chain protons appear as multiplets at δ 1.0–2.5 ppm .
  • Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and structural integrity .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement .

Advanced Research Questions

Q. How can computational methods be integrated into the design and evaluation of this compound derivatives for targeted biological activity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors). Focus on optimizing hydrogen bonds and hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS) to identify key residues driving activity .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to prioritize analogs for synthesis .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies involving benzamide derivatives?

  • Methodological Answer :
  • Assay Standardization : Use validated protocols (e.g., SRB assay for cytotoxicity ) and include positive controls (e.g., doxorubicin for anticancer studies).
  • Structural Confirmation : Re-validate compound identity via NMR and HPLC when replicating studies, as impurities or degradation products may skew results .
  • Meta-analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify trends obscured by experimental variability .

Q. How to conduct a structure-activity relationship (SAR) study for this compound analogs to enhance pharmacological properties?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the benzamide core (e.g., electron-withdrawing groups at para positions) and the aminoethylbutyl chain (e.g., branching or cyclization) .
  • In vitro Screening : Test analogs against target cells (e.g., cancer cell lines) using high-throughput assays. IC₅₀ values are calculated via non-linear regression .
  • In vivo Validation : Prioritize compounds with low cytotoxicity (selectivity index >10) for pharmacokinetic studies in rodent models .

Q. What in vitro assays are most suitable for evaluating the cytotoxicity of this compound, and how should data be interpreted?

  • Methodological Answer :
  • Sulforhodamine B (SRB) Assay : Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. Signal linearity correlates with cell count .
  • MTT Assay : Measures mitochondrial activity via formazan formation. Use dose-response curves (0.1–100 μM) to determine IC₅₀ and assess potency.
  • Data Interpretation : Normalize to untreated controls and validate with replicates (n ≥ 3). Synergistic effects are analyzed via combination indices (e.g., CompuSyn software) .

Data Presentation Example

Analog Substituent IC₅₀ (μM) Selectivity Index
Compound A-Cl (para)2.115.2
Compound B-OCH₃ (meta)8.73.4
Compound C-NO₂ (ortho)0.922.1

Data derived from SRB assays against HeLa cells .

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